3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide
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Overview
Description
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group, a nitrophenyl group, and a cyclohexa-diene carboxamide moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide typically involves the reaction of hydrazine derivatives with nitrophenyl compounds under controlled conditions. One common method includes the reaction of a hydrazine derivative with 4-nitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with careful control of temperature and solvent choice to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
Nitro-benzylidene phenazine: Evaluated as a potential dengue virus inhibitor.
Uniqueness
3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62639-36-5 |
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Molecular Formula |
C19H14N4O4 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-nitrophenyl)diazenyl]-N-phenylbenzamide |
InChI |
InChI=1S/C19H14N4O4/c24-18-11-6-13(19(25)20-14-4-2-1-3-5-14)12-17(18)22-21-15-7-9-16(10-8-15)23(26)27/h1-12,24H,(H,20,25) |
InChI Key |
QKOLRZSALIPKOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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